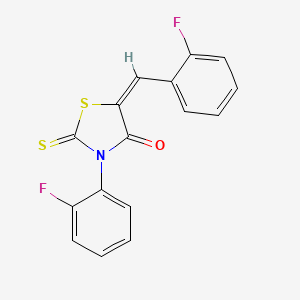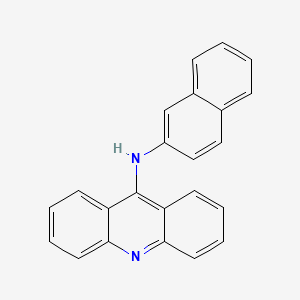
biphenyl-2-yl 6-bromo-2-oxo-2H-chromene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 6-bromo-2-oxo-2H-cromeno-3-carboxilato de bifenil-2-ilo es un compuesto orgánico sintético que pertenece a la clase de derivados de cromeno. Los cromenos son conocidos por sus diversas actividades biológicas y se utilizan ampliamente en la química medicinal.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del 6-bromo-2-oxo-2H-cromeno-3-carboxilato de bifenil-2-ilo típicamente implica la condensación del ácido 6-bromo-2-oxo-2H-cromeno-3-carboxílico con alcohol bifenil-2-ílico. La reacción generalmente se lleva a cabo en presencia de un agente deshidratante como la diciclohexilcarbodiimida (DCC) y un catalizador como la 4-dimetilaminopiridina (DMAP) en un disolvente orgánico como el diclorometano. La mezcla de reacción se agita a temperatura ambiente durante varias horas hasta que se forma el producto deseado.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, se pueden aplicar principios de química verde, como el uso de disolventes y catalizadores respetuosos con el medio ambiente, para minimizar el impacto ambiental.
Análisis De Reacciones Químicas
Tipos de reacciones
El 6-bromo-2-oxo-2H-cromeno-3-carboxilato de bifenil-2-ilo puede sufrir diversas reacciones químicas, entre ellas:
Oxidación: El compuesto puede oxidarse para formar las quinonas correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus derivados dihidro.
Sustitución: El átomo de bromo en el anillo de cromeno puede sustituirse por otros nucleófilos como aminas o tioles.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio (KMnO4) y el trióxido de cromo (CrO3).
Reducción: Se utilizan típicamente agentes reductores como el borohidruro de sodio (NaBH4) o el hidruro de litio y aluminio (LiAlH4).
Sustitución: Las reacciones de sustitución nucleófila a menudo requieren la presencia de una base como el hidróxido de sodio (NaOH) o el carbonato de potasio (K2CO3).
Principales productos formados
Oxidación: Formación de quinonas.
Reducción: Formación de derivados dihidro.
Sustitución: Formación de derivados de cromeno sustituidos.
Aplicaciones Científicas De Investigación
Química: Utilizado como bloque de construcción para la síntesis de moléculas orgánicas más complejas.
Biología: Investigado por su potencial como inhibidor enzimático y sus interacciones con macromoléculas biológicas.
Medicina: Explorado por sus propiedades anticancerígenas, antiinflamatorias y antimicrobianas.
Industria: Utilizado en el desarrollo de nuevos materiales y como precursor para la síntesis de tintes y pigmentos.
Mecanismo De Acción
El mecanismo de acción del 6-bromo-2-oxo-2H-cromeno-3-carboxilato de bifenil-2-ilo implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, su actividad anticancerígena puede atribuirse a su capacidad para inhibir ciertas enzimas implicadas en la proliferación celular. El compuesto también puede interactuar con el ADN y las proteínas, lo que lleva a la interrupción de los procesos celulares y la inducción de la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
- 6-bromo-2-oxo-2H-cromeno-3-carboxilato de etilo
- Ácido 6-bromo-2-oxo-2H-cromeno-3-carboxílico
- 7-(dietilamino)-2-oxo-2H-cromeno-3-carboxilato de 2,5-dioxopirrolidin-1-ilo
Singularidad
El 6-bromo-2-oxo-2H-cromeno-3-carboxilato de bifenil-2-ilo es único debido a la presencia del grupo bifenilo, que aumenta su lipofilia y sus potenciales interacciones con los objetivos biológicos. Esta característica estructural lo distingue de otros compuestos similares y contribuye a sus diversas actividades biológicas.
Propiedades
Fórmula molecular |
C22H13BrO4 |
|---|---|
Peso molecular |
421.2 g/mol |
Nombre IUPAC |
(2-phenylphenyl) 6-bromo-2-oxochromene-3-carboxylate |
InChI |
InChI=1S/C22H13BrO4/c23-16-10-11-19-15(12-16)13-18(21(24)26-19)22(25)27-20-9-5-4-8-17(20)14-6-2-1-3-7-14/h1-13H |
Clave InChI |
YNGDIDCZBXXNHH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2OC(=O)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-[(1Z)-1-{[1,1'-Biphenyl]-4-YL}ethylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11677193.png)
![2-({2-[1-(2-Chloro-benzyl)-1H-benzoimidazol-2-ylsulfanyl]-acetyl}-hydrazonomethyl)-benzoic acid](/img/structure/B11677209.png)

![2-[(E)-2-(4-hydroxyphenyl)ethenyl]-3-(2-methylphenyl)quinazolin-4(3H)-one](/img/structure/B11677219.png)
![(5Z)-5-{2-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-1-(3-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11677225.png)
![N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}-3-nitrobenzamide](/img/structure/B11677227.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]furan-2-carbohydrazide](/img/structure/B11677234.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,6-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11677243.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-chloro-4-ethoxybenzamide](/img/structure/B11677248.png)
![Tetramethyl 6'-isobutyryl-9'-methoxy-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11677251.png)
![7-[(3-chlorobenzyl)oxy]-3-(4-methoxyphenoxy)-4H-chromen-4-one](/img/structure/B11677259.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-4-methylbenzenesulfonamide](/img/structure/B11677261.png)
![4-(4-chlorobenzyl)-N-[(E)-(3-chlorophenyl)methylidene]-1-piperazinamine](/img/structure/B11677267.png)
